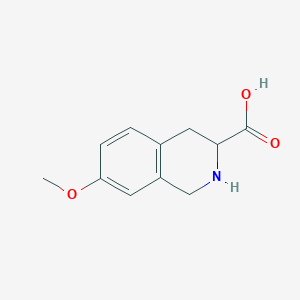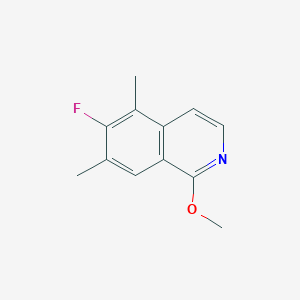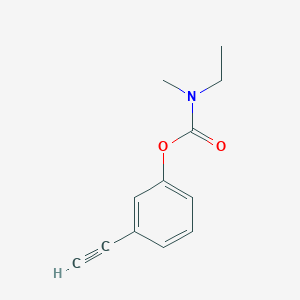
3-Ethynylphenyl ethyl(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynylphenyl ethyl(methyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an ethyl(methyl)carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylphenyl ethyl(methyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-ethynylphenol with ethyl(methyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, can facilitate the carbamoylation of phenols with carbamoyl chlorides or dimethyl carbonate . These methods are designed to minimize the use of hazardous reagents and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynylphenyl ethyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Ethynylphenyl ethyl(methyl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Ethynylphenyl ethyl(methyl)carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an accumulation of acetylcholine at nerve synapses, leading to increased stimulation of nerve endings . In cancer cells, it may induce apoptosis through the inhibition of key signaling pathways such as PI3K/AKT/mTOR .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: Known for its genotoxic and carcinogenic properties.
Methyl carbamate: Used as a carbamoyl donor in various synthetic processes.
Lupeol-3-carbamate: Investigated for its anticancer properties.
Uniqueness
3-Ethynylphenyl ethyl(methyl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other carbamates that may lack such functional groups and therefore have different chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(3-ethynylphenyl) N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C12H13NO2/c1-4-10-7-6-8-11(9-10)15-12(14)13(3)5-2/h1,6-9H,5H2,2-3H3 |
Clave InChI |
OPKLRMGKBPAJTI-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C(=O)OC1=CC=CC(=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11895112.png)

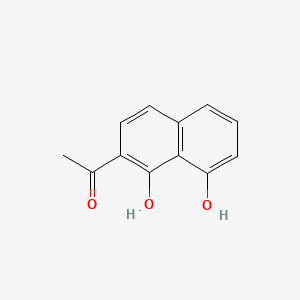

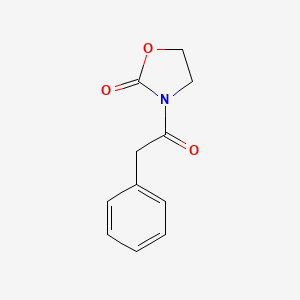
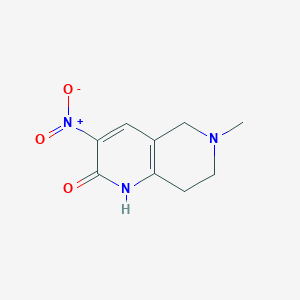
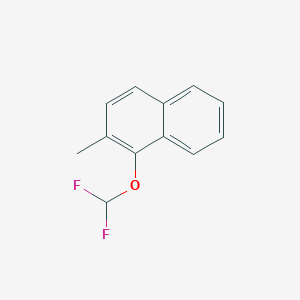

![1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895147.png)
